molecular formula C9H9N3O2 B13314557 6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

Cat. No.: B13314557
M. Wt: 191.19 g/mol
InChI Key: QWMKFDPMSXOFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a heterocyclic compound that features a pyrazolo[1,5-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is often carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Imidazo[1,2-A]pyridines: Another class of heterocyclic compounds with comparable properties.

Uniqueness

6-(Prop-2-EN-1-YL)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is unique due to its specific substituents and the resulting chemical and biological properties

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-prop-2-enyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C9H9N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h2,4-6H,1,3H2,(H,11,13)

InChI Key

QWMKFDPMSXOFCW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)NC2=CC=NN2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.